[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
Overview
Description
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C7H14F2N2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is typically purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyrrolidine oxides, while reduction may produce difluoroethylpyrrolidine derivatives with additional hydrogen atoms.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand to study the interactions between molecules and biological targets. Its ability to interact with specific proteins or enzymes makes it valuable in understanding biological pathways and mechanisms.
Medicine: In the field of medicine, this compound may be investigated for its potential therapeutic properties. Researchers explore its effects on various biological systems to identify potential drug candidates or therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial processes and formulations.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, altering their activity or function. This interaction can lead to changes in cellular processes, signaling pathways, or metabolic activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[1-(2,2-Difluoroethyl)pyrrolidine-2-carboxylic acid]: Similar in structure but with a carboxylic acid group instead of a methanamine group.
[1-(2,2-Difluoroethyl)pyrrolidine-2-thiol]: Contains a thiol group instead of a methanamine group.
[1-(2,2-Difluoroethyl)pyrrolidine-2-ol]: Features a hydroxyl group in place of the methanamine group.
Uniqueness: The uniqueness of [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine lies in its specific combination of a difluoroethyl group and a methanamine group attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIMJVJXKEYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.